S-(2-acetamidophenyl) ethanethioate

CAS No.: 1204-55-3

Cat. No.: VC18645982

Molecular Formula: C10H11NO2S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204-55-3 |

|---|---|

| Molecular Formula | C10H11NO2S |

| Molecular Weight | 209.27 g/mol |

| IUPAC Name | S-(2-acetamidophenyl) ethanethioate |

| Standard InChI | InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |

| Standard InChI Key | YQGDQHHQENADMX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=CC=C1SC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

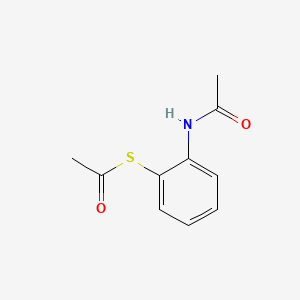

The IUPAC name for this compound is S-(2-acetamidophenyl) ethanethioate, reflecting its acetylated aniline backbone and thioester functional group . Key identifiers include:

-

CAS Registry Number: 1204-55-3

-

NSC Number: 203531

-

Wikidata ID: Q82056281

-

SMILES Notation:

The molecular structure integrates a phenyl ring substituted at the ortho position with an acetamide group () and a thioester linkage () at the sulfur atom (Fig. 1) .

Table 1: Molecular Properties of S-(2-Acetamidophenyl) Ethanethioate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 209.27 g/mol | PubChem |

| XLogP3 | 1.7 (estimated) | PubChem |

| Hydrogen Bond Donors | 1 ( group) | PubChem |

| Hydrogen Bond Acceptors | 3 ( and ) | PubChem |

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for S-(2-acetamidophenyl) ethanethioate is documented in the literature, analogous thioester syntheses provide plausible routes. A patent (US7186860B2) detailing the preparation of 2-[(diphenylmethyl)thio]acetamide demonstrates a generalized method for thioester formation :

-

Esterification: Reacting a carboxylic acid derivative (e.g., 2-acetamidobenzoic acid) with thioacetic acid () in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

-

Ammonolysis: Treating the intermediate thioester with ammonia () in alcoholic solvents to yield thioacetamide derivatives .

For S-(2-acetamidophenyl) ethanethioate, a hypothetical synthesis could involve:

This reaction likely proceeds via nucleophilic acyl substitution, where the thiol group displaces the hydroxyl group of the phenol.

Reactivity Profile

The thioester bond () confers distinct reactivity compared to oxygen esters:

-

Hydrolysis: Thioesters hydrolyze in basic or acidic conditions to yield thiols and carboxylic acids. For example:

-

Nucleophilic Attack: The electrophilic carbonyl carbon is susceptible to attack by amines, alcohols, or Grignard reagents, enabling the formation of amides, esters, or ketones .

-

Redox Reactions: Thioesters participate in reduction-oxidation cycles, potentially serving as acyl carriers in biochemical analogs .

Physicochemical Properties

Spectral Characterization

Limited experimental spectral data are available, but the patent US7186860B2 provides insights into analogous compounds :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume